Enhanced Isotopic Purity and Mass Shift for Superior Selectivity in LC-MS/MS Compared to Unlabeled and D3-Only Standards
(E)-Octinoxate-13C,d3 exhibits a defined +4 Da mass shift (MW 294.41) from the native (E)-Octinoxate analyte (MW 290.40), which is superior to the +3 Da shift provided by Octinoxate-d3 (MW 293.42) . This larger mass differential, derived from the incorporation of both a carbon-13 atom and three deuterium atoms, directly enhances assay specificity by reducing the potential for isotopic interference in quadrupole-based instruments [1]. Vendor specifications indicate a purity of ≥98% for this dual-labeled compound, ensuring minimal unlabeled contaminant that could compromise method accuracy .
| Evidence Dimension | Mass Shift from Unlabeled Analyte |
|---|---|
| Target Compound Data | +4 Da (Molecular Weight: 294.41 Da) |
| Comparator Or Baseline | Octinoxate-d3: +3 Da (Molecular Weight: 293.42 Da) |
| Quantified Difference | Δ +1 Da greater mass shift than D3-only labeled standard |
| Conditions | Calculated based on molecular formulas: C17¹³CH₂₃D₃O₃ vs. C₁₈H₂₃D₃O₃ |
Why This Matters
A larger mass shift reduces the analytical interference from the unlabeled analyte's natural isotopic envelope, which is essential for achieving regulatory-compliant precision in trace-level quantification.
- [1] ResolveMass Laboratories. How to use deuterated internal standards in LC-MS. View Source
